molecular formula C11H19N3OS B13176952 4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine

4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B13176952
M. Wt: 241.36 g/mol
InChI Key: DHAXXCAZDUGAPO-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,3-thiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The molecular framework of this compound is structurally analogous to other investigated thiazole derivatives, particularly those explored for their potential to modulate key enzymatic targets and signaling pathways . Scientific literature indicates that thiazole derivatives are frequently investigated as potential inhibitors of protein kinases and other enzymes involved in cellular regulation . Some related compounds have been studied for their role in cytokine-mediated diseases, acting through mechanisms such as p38 MAP kinase inhibition or as antagonists for specific receptors . The integration of the 4-methylmorpholine group in its structure is a strategic feature often employed to fine-tune the molecule's physicochemical properties, which can be critical for optimizing pharmacokinetic profiles and enhancing target engagement in preclinical research. This compound serves as a valuable building block for researchers developing novel therapeutic agents for a range of conditions, supporting the synthesis of complex molecules for high-throughput screening and lead optimization studies .

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H19N3OS/c1-8-9(2)16-11(13-8)12-6-10-7-14(3)4-5-15-10/h10H,4-7H2,1-3H3,(H,12,13)

InChI Key

DHAXXCAZDUGAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2CN(CCO2)C)C

Origin of Product

United States

Preparation Methods

Laboratory Synthesis Protocols

General Approach

The compound's synthesis primarily involves the formation of the thiazole ring coupled with the morpholine derivative. The key steps include:

  • Formation of the thiazole core via cyclization reactions.
  • Introduction of the methyl groups at positions 4 and 5 on the thiazole ring.
  • Attachment of the N-[(4-methylmorpholin-2-yl)methyl] substituent at the 2-position.

Specific Synthetic Routes

Thiazole Ring Construction

The core thiazole ring can be synthesized via Hantzsch-type cyclization or Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioamides:

α-Haloketone + Thioamide → Thiazole derivative

This method is favored for its simplicity and high yield, typically conducted under reflux conditions in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Methylation at Positions 4 and 5

Post-ring formation, methyl groups are introduced at the 4 and 5 positions through selective methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under controlled temperature to prevent over-alkylation.

Attachment of the Morpholine Moiety

The key step involves nucleophilic substitution or alkylation to attach the (4-methylmorpholin-2-yl)methyl group at the 2-position. This can be achieved via:

  • Reductive amination if a suitable aldehyde or ketone precursor is available.
  • SN2 reaction between a chloromethyl derivative of the morpholine and the thiazole core.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation to accelerate these reactions, significantly reducing reaction times and improving yields. For example, microwave-assisted cyclization and methylation steps can be performed at elevated temperatures (around 140°C) for short durations (20–30 minutes), with yields exceeding 80%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors are employed, allowing precise control over reaction parameters such as temperature, pressure, and reagent addition. This method enhances safety and scalability, especially for reactions involving hazardous reagents like methyl iodide.

Reagent and Catalyst Optimization

Industrial synthesis emphasizes the use of cost-effective and environmentally benign reagents . Catalysts such as potassium carbonate or potassium hydroxide are used to facilitate methylation, while solvents like ethanol or ethyl acetate are preferred for their recyclability.

Purification and Quality Control

Purification involves crystallization and chromatographic techniques to achieve high purity (>99%). Quality control protocols include NMR spectroscopy , mass spectrometry , and HPLC to confirm the structure and purity of the final product.

Data Table: Summary of Preparation Methods

Method Type Key Reactions Reagents Solvents Reaction Conditions Typical Yield Advantages
Hantzsch Cyclization Thiazole ring formation α-Haloketone, Thioamide Acetonitrile, DMF Reflux, 80–120°C 70–85% High efficiency, straightforward
Methylation Alkylation at 4,5-positions Methyl iodide, K2CO3 Acetone, DMF Room temp to 60°C 75–90% Selectivity for methyl groups
Nucleophilic Substitution Attachment of morpholine Chloromethyl-morpholine DMSO, Ethanol 100–140°C, microwave or conventional 80–95% Rapid, scalable
Microwave-Assisted Synthesis Accelerated cyclization and methylation Same as above Solvent varies 20–30 min at 140°C >80% Time-efficient, high yield

Recent Research Discoveries

Recent advancements have focused on green chemistry approaches such as solvent-free microwave synthesis and catalyst-free reactions, which reduce environmental impact and improve safety profiles. For example:

  • A solvent-free microwave protocol achieved the synthesis of thiazole derivatives with yields over 85% within 15–20 minutes.
  • Use of ionic liquids as green solvents has shown to enhance reaction rates and selectivity.

Furthermore, computational chemistry has been employed to predict optimal reaction pathways, minimizing trial-and-error in experimental setups.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues of Thiazol-2-amine Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Thiazole Ring Amine Substituent Key Features
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine 4,5-dimethyl (4-methylmorpholin-2-yl)methyl Morpholine moiety enhances solubility; dimethyl groups increase steric bulk .
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine None (4-methylmorpholin-2-yl)methyl Lacks dimethyl groups; simpler structure with potential lower lipophilicity .
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine None (4,5-dihydro) (4-chlorophenyl)methyl Partially saturated thiazole; chlorophenyl group introduces hydrophobicity .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-chlorophenyl) (E)-4-(dimethylamino)benzylidene Conjugated benzylidene group; potential for π-π interactions .
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 4-phenyl (1,3,4-oxadiazol-2-yl)methyl Oxadiazole substituent may enhance metabolic stability .

Physicochemical Properties

  • Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to chlorophenyl or benzylidene derivatives .
  • Hydrogen Bonding : The morpholine oxygen and amine group in the target compound may participate in hydrogen bonding, influencing crystallinity (as seen in for related Pd complexes) .

Biological Activity

4,5-Dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of a morpholine moiety enhances its bioactivity and solubility, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C11H19N3OSC_{11}H_{19}N_{3}OS with a molecular weight of approximately 241.35 g/mol. Below is the structural representation:

ComponentValue
Molecular FormulaC₁₁H₁₉N₃OS
Molecular Weight241.35 g/mol
Chemical StructureStructure

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of thiazole derivatives on K562 cells (a human leukemia cell line). The results indicated that the tested compounds exhibited a dose-dependent response with IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The presence of the thiazole ring often correlates with enhanced activity against a broad spectrum of bacteria and fungi. Compounds structurally related to this compound have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity Comparison

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies suggest that this compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways. The binding affinity is influenced by the structural characteristics of the morpholine and thiazole moieties .

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